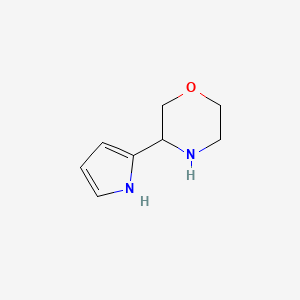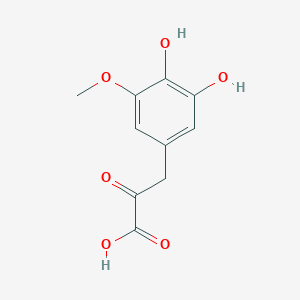
3-(1h-Pyrrol-2-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-Pyrrol-2-yl)morpholine is a heterocyclic compound that features both a pyrrole ring and a morpholine ring The presence of these two distinct rings in its structure makes it an interesting compound for various chemical and biological studies Pyrrole is a five-membered nitrogen-containing ring, while morpholine is a six-membered ring containing both nitrogen and oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Pyrrol-2-yl)morpholine can be achieved through several synthetic routes. One common method involves the reaction of pyrrole with morpholine under specific conditions. For example, the reaction can be carried out in the presence of a catalyst such as palladium or copper, which facilitates the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, can vary depending on the specific synthetic route used.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product may involve techniques such as distillation, crystallization, or chromatography to ensure high purity.
化学反応の分析
Types of Reactions
3-(1H-Pyrrol-2-yl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. The reaction conditions may involve specific temperatures and solvents to achieve the desired oxidation state.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas can be used under appropriate conditions to reduce the compound.
Substitution: Substitution reactions may involve reagents such as halogens, alkylating agents, or nucleophiles, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives with different functional groups.
科学的研究の応用
3-(1H-Pyrrol-2-yl)morpholine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in biological studies to investigate its effects on various biological systems. It may serve as a probe or tool to study specific biological processes.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs or therapeutic agents. Its unique structure may provide specific interactions with biological targets.
Industry: The compound can be used in various industrial applications, such as the development of new materials, catalysts, or chemical intermediates.
作用機序
The mechanism of action of 3-(1H-Pyrrol-2-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins, enzymes, or receptors, modulating their activity. The exact mechanism of action may vary depending on the specific application and target. For example, in medicinal chemistry, the compound may inhibit or activate specific enzymes or receptors, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
Pyrrole: A five-membered nitrogen-containing ring that serves as a building block for many biologically active compounds.
Morpholine: A six-membered ring containing both nitrogen and oxygen atoms, commonly used in chemical synthesis and as a solvent.
Pyrrolidine: A saturated five-membered nitrogen-containing ring with applications in medicinal chemistry and drug discovery.
Uniqueness
3-(1H-Pyrrol-2-yl)morpholine is unique due to the combination of the pyrrole and morpholine rings in a single molecule. This dual-ring structure provides distinct chemical properties and potential applications that are not found in the individual rings alone. The presence of both nitrogen and oxygen atoms in the morpholine ring, along with the aromatic nature of the pyrrole ring, allows for unique interactions with biological targets and chemical reagents.
特性
分子式 |
C8H12N2O |
|---|---|
分子量 |
152.19 g/mol |
IUPAC名 |
3-(1H-pyrrol-2-yl)morpholine |
InChI |
InChI=1S/C8H12N2O/c1-2-7(9-3-1)8-6-11-5-4-10-8/h1-3,8-10H,4-6H2 |
InChIキー |
AZJZTXSTRMNJTO-UHFFFAOYSA-N |
正規SMILES |
C1COCC(N1)C2=CC=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Bromo-5-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B13488578.png)
![2-{5-[2-(pyridin-3-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride](/img/structure/B13488579.png)

![tert-butyl N-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)methyl]carbamate](/img/structure/B13488587.png)




![4-{4-[(3-Chloro-2-hydroxypropyl)amino]phenyl}morpholin-3-one](/img/structure/B13488601.png)

![Cyclopropyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13488621.png)
